4-Butoxy-3-fluorobenzaldehyde

Catalog No.
S8228333
CAS No.
19415-49-7
M.F
C11H13FO2
M. Wt
196.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butoxy-3-fluorobenzaldehyde

CAS Number

19415-49-7

Product Name

4-Butoxy-3-fluorobenzaldehyde

IUPAC Name

4-butoxy-3-fluorobenzaldehyde

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

InChI

InChI=1S/C11H13FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3

InChI Key

XHYSBHGMAFOERS-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C=O)F

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)F

4-Butoxy-3-fluorobenzaldehyde is an organic compound classified as a fluorinated aromatic aldehyde. Its chemical formula is C11H13FO2C_{11}H_{13}FO_2, and it has a molecular weight of 196.22 g/mol. The compound features a butoxy group and a fluorine atom attached to a benzaldehyde moiety, specifically at the para and meta positions, respectively. This unique structure imparts distinct chemical properties and potential biological activities to the compound.

, including:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid or other derivatives using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom on the aromatic ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling its use as an intermediate in various chemical processes.

The synthesis of 4-butoxy-3-fluorobenzaldehyde typically involves several methods:

  • Halogen Exchange Reaction: This method can be employed to introduce the fluorine atom onto a butoxy-substituted benzaldehyde precursor.
  • Direct Fluorination: Utilizing fluorinating agents under controlled conditions to achieve selective substitution at the desired position on the aromatic ring.
  • Catalytic Hydrogenation: On an industrial scale, catalytic methods may be used for efficient production, often employing palladium or platinum catalysts.

The choice of method depends on the desired yield, purity, and scale of production .

4-Butoxy-3-fluorobenzaldehyde serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Used as an intermediate in the development of new therapeutic agents.
  • Material Science: Employed in creating specialty chemicals with enhanced properties.
  • Research

Interaction studies involving 4-butoxy-3-fluorobenzaldehyde focus on its reactivity with biological molecules. Preliminary investigations suggest that its structural components may influence binding affinity to enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 4-butoxy-3-fluorobenzaldehyde:

Compound NameStructural FeaturesUnique Aspects
4-ButoxybenzaldehydeLacks fluorine; only contains butoxy groupDifferent reactivity and potential biological activity
3-FluorobenzaldehydeLacks butoxy group; fluorine at meta positionAltered solubility and reactivity
4-ChlorobenzaldehydeContains chlorine instead of fluorineDifferent electronic properties affecting reactivity
3,5-DifluorobenzaldehydeContains two fluorine atomsIncreased electronegativity leading to different interactions

Uniqueness: The combination of both a butoxy group and a fluorine atom in 4-butoxy-3-fluorobenzaldehyde enhances its stability and solubility compared to similar compounds. This unique structure may also affect its biological activity, making it a subject of interest for further research .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

196.08995782 g/mol

Monoisotopic Mass

196.08995782 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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